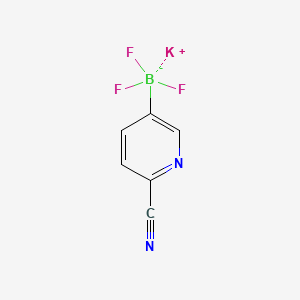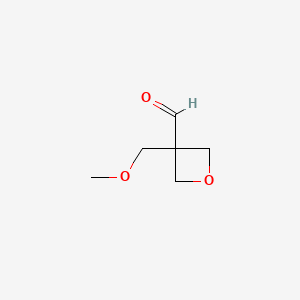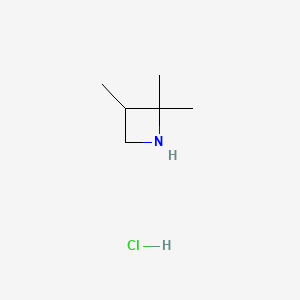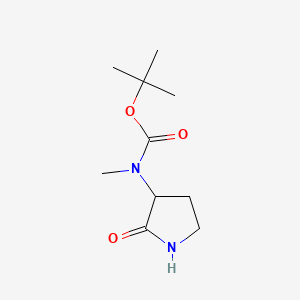![molecular formula C13H13N3O2S B15297514 N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B15297514.png)
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through the cyclization of a thioamide with an α-haloketone. The pyridine ring can be introduced via a nucleophilic substitution reaction. The final step often involves the formation of the oxolane ring through a cyclization reaction with an appropriate diol or epoxide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The pyridine and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The oxolane ring may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with similar pyridine and amide functionalities.
Thiazole Derivatives: Compounds like sulfathiazole and tiazofurin, which also contain the thiazole ring and exhibit various biological activities.
Uniqueness
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide is unique due to its combination of pyridine, thiazole, and oxolane rings, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C13H13N3O2S |
|---|---|
Peso molecular |
275.33 g/mol |
Nombre IUPAC |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C13H13N3O2S/c17-12(11-4-2-6-18-11)16-13-15-10(8-19-13)9-3-1-5-14-7-9/h1,3,5,7-8,11H,2,4,6H2,(H,15,16,17) |
Clave InChI |
ABQSRRYSNCGIHW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide](/img/structure/B15297475.png)


![[3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B15297505.png)
![tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate](/img/structure/B15297506.png)

![Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B15297523.png)
![{5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15297531.png)
